1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Description
Chemical Structure and Properties 1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one is a brominated piperidine derivative featuring a ketone group and a bromomethyl substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₁H₁₈BrNO, with a molecular weight of 260.18 g/mol. The compound’s structure combines a rigid piperidine core with a reactive bromomethyl group and a sterically hindered ketone, making it a versatile intermediate in organic synthesis and drug discovery .
The bromomethyl group serves as a leaving group, enabling alkylation reactions, while the ketone moiety allows for further functionalization, such as reductions or condensations . Potential applications include:
Properties
IUPAC Name |
1-[3-(bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO/c1-11(2,3)10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAYVAMSOFARES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one involves several steps. One common synthetic route includes the bromination of a piperidine derivative followed by acylation with 2,2-dimethylpropanoyl chloride . The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols under specific conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding carboxylic acids and alcohols.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and hydrochloric acid for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Common Reactions:
- Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction: It can be oxidized to yield ketones or reduced to alcohols.
- Hydrolysis: In acidic or basic conditions, it can be hydrolyzed to form carboxylic acids and alcohols.
Scientific Research Applications
1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one finds applications across several research domains:
Chemistry
This compound serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the development of new derivatives that can exhibit varied chemical properties.
Biology
In biological research, this compound is utilized to study enzyme interactions and biological pathways. Its ability to act as a ligand makes it valuable for probing molecular targets involved in various biochemical processes.
Medicine
The compound is under investigation for potential therapeutic applications. It may act as a precursor for drug development targeting specific diseases through its interaction with biological molecules .
Industry
In industrial applications, it is used in the production of specialty chemicals and materials due to its versatile reactivity.
Case Studies
Several studies have highlighted the efficacy and potential of this compound:
Antimicrobial Efficacy
A study assessed the antimicrobial properties of related bromopyridine compounds against Staphylococcus aureus and Escherichia coli. Modifications in side chains were shown to significantly influence potency, indicating that similar derivatives of the target compound could also exhibit antimicrobial activity.
Analgesic Activity Assessment
Research on piperidine derivatives demonstrated their effectiveness in reducing pain responses in animal models. This suggests that this compound may possess analgesic properties worth exploring further.
Anticancer Investigations
Experiments assessing the cytotoxic effects of furan-containing compounds on cancer cell lines revealed promising results. The potential anticancer activity of derivatives related to this compound warrants further investigation into its mechanisms and efficacy against various cancer types.
Mechanism of Action
The mechanism of action of 1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The bromomethyl group allows the compound to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . This interaction can modulate various biological pathways, making the compound useful in biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The unique combination of a 3-bromomethyl-piperidine core and a dimethylpropanone group distinguishes this compound from structurally related molecules. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Positional Isomerism: The 3-bromomethyl isomer exhibits distinct steric and electronic properties compared to its 4-bromomethyl analog. Biological activity differences are anticipated; for example, the 3-isomer may exhibit stronger binding to enzymes with deep active sites due to spatial alignment .
Functional Group Variations: Bromomethyl vs. Hydroxymethyl: The bromomethyl group’s leaving ability makes it superior for alkylation reactions, whereas the hydroxymethyl analog is more suited for oxidation or conjugation . Ketone vs. Amino Groups: The ketone in the target compound allows for nucleophilic additions, while amino-substituted analogs (e.g., 3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one) prioritize hydrogen bonding in drug-receptor interactions .
Biological Relevance: Piperidine derivatives with bromomethyl groups are explored as covalent inhibitors, leveraging bromine’s electrophilicity to modify target proteins . The dimethylpropanone moiety in the target compound may enhance metabolic stability compared to simpler ketones .
Biological Activity
1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, also known by its CAS number 1082786-50-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C11H20BrNO
- Molecular Weight : 262.19 g/mol
- CAS Number : 1082786-50-2
Biological Activity Overview
Research on this compound indicates various biological activities, particularly in the realm of cardiovascular effects and potential neuropharmacological applications.
Cardiovascular Effects
A study focusing on similar piperidine derivatives showed that compounds with structural similarities exhibited vasorelaxant activity and bradycardic effects. These findings suggest that this compound may also possess similar cardiovascular properties .
Neuropharmacological Potential
The compound's structure suggests a potential for interacting with neurotransmitter systems. Piperidine derivatives have been explored for their ability to modulate cholinergic activity, which is crucial in treating neurodegenerative diseases such as Alzheimer's .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Cholinergic Modulation : The compound may inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels and enhancing cholinergic transmission.
- Calcium Channel Interaction : Similar compounds have shown to affect calcium channels, leading to vasorelaxation and reduced heart rate.
Case Studies and Research Findings
Several studies have highlighted the relevance of piperidine derivatives in pharmacology:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
